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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-6-nitrotoluene

Cat. No.: B1271564 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic

characteristics of 4-Bromo-2-fluoro-6-nitrotoluene (CAS No. 502496-34-6), a key

intermediate in various fields of chemical synthesis. Due to the limited availability of public

experimental spectra for this specific compound, this document focuses on predicted data

based on established spectroscopic principles for aromatic compounds, alongside detailed,

standardized experimental protocols for obtaining such data.

Data Presentation
The following tables summarize the predicted spectroscopic data for 4-Bromo-2-fluoro-6-
nitrotoluene. These predictions are based on the analysis of its chemical structure and

comparison with similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~8.0 - 8.2
Doublet of Doublets

(dd)

J(H,F) ≈ 8-10, J(H,H)

≈ 2-3

Aromatic Proton (H-3

or H-5)

~7.8 - 8.0
Doublet of Doublets

(dd)

J(H,F) ≈ 4-6, J(H,H) ≈

2-3

Aromatic Proton (H-3

or H-5)

~2.5 - 2.7 Singlet - Methyl Protons (-CH₃)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~155 - 160 (d, J(C,F) ≈ 250-260 Hz) C-F

~148 - 152 C-NO₂

~135 - 140 (d, J(C,F) ≈ 3-5 Hz) C-CH₃

~130 - 135 (d, J(C,F) ≈ 8-10 Hz) Aromatic CH

~125 - 130 (d, J(C,F) ≈ 20-25 Hz) Aromatic CH

~118 - 122 C-Br

~14 - 16 -CH₃

Table 3: Predicted Infrared (IR) Absorption Data (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch

2980 - 2850 Medium Aliphatic C-H Stretch (-CH₃)

1550 - 1520 Strong Asymmetric NO₂ Stretch

1360 - 1330 Strong Symmetric NO₂ Stretch

1250 - 1200 Strong C-F Stretch

1100 - 1000 Medium C-Br Stretch

900 - 675 Strong
Aromatic C-H Bending (Out-of-

plane)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/z Ratio Relative Intensity Assignment

233/235 High

Molecular Ion Peak [M]⁺ /

[M+2]⁺ (due to ⁷⁹Br/⁸¹Br

isotopes)

216/218 Medium [M-OH]⁺

187/189 Medium [M-NO₂]⁺

108 Medium [M-NO₂-Br]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for 4-Bromo-2-fluoro-6-nitrotoluene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the

molecule.
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Methodology:

Sample Preparation:

Weigh approximately 10-20 mg of 4-Bromo-2-fluoro-6-nitrotoluene for ¹H NMR and 50-

100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean,

dry vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5

mm NMR tube.

Cap the NMR tube securely.

Instrument Parameters (¹H NMR):

Spectrometer Frequency: 500 MHz

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: Standard single pulse (zg30)

Number of Scans: 16-32

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 20 ppm

Instrument Parameters (¹³C NMR):

Spectrometer Frequency: 125 MHz

Solvent: CDCl₃
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Temperature: 298 K

Pulse Program: Proton-decoupled pulse program (zgpg30)

Number of Scans: 1024 or more, depending on sample concentration

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 240 ppm

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC =

77.16 ppm).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the multiplicities and coupling constants.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 4-Bromo-2-fluoro-6-nitrotoluene with approximately

100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the powder to a pellet press.
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Apply pressure (approximately 8-10 tons) for several minutes to form a transparent or

translucent pellet.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

Scan Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A background spectrum of the empty sample compartment should be

recorded prior to sample analysis.

Data Analysis:

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction:

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or

acetonitrile) at a concentration of approximately 1 mg/mL.

Introduce the sample into the mass spectrometer via a direct insertion probe or through a

gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

Instrument Parameters (Electron Ionization - EI):

Ionization Mode: Electron Ionization (EI)
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Electron Energy: 70 eV

Ion Source Temperature: 200-250 °C

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Scan Range: m/z 40 - 500

Data Analysis:

Identify the molecular ion peak ([M]⁺) and the isotopic pattern corresponding to the

presence of bromine.

Analyze the major fragment ions to elucidate the fragmentation pathways.

Visualization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of 4-Bromo-2-fluoro-6-nitrotoluene.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-2-fluoro-6-
nitrotoluene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1271564#spectroscopic-data-for-4-bromo-2-fluoro-6-
nitrotoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1271564?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

